Cas no 1246456-47-2 ((3R)-3-methyl-1,4-oxazepane hydrochloride)

(3R)-3-methyl-1,4-oxazepane hydrochloride 化学的及び物理的性質
名前と識別子
-
- (R)-3-methyl-1,4-oxazepane hydrochloride
- 1246456-47-2
- (3R)-3-methyl-1,4-oxazepane hydrochloride
- EN300-7614160
- SCHEMBL2118963
-
- インチ: 1S/C6H13NO.ClH/c1-6-5-8-4-2-3-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1
- InChIKey: ZWOPTWBEJPCOAY-FYZOBXCZSA-N
- ほほえんだ: Cl.O1CCCN[C@H](C)C1
計算された属性
- せいみつぶんしりょう: 151.0763918g/mol
- どういたいしつりょう: 151.0763918g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 65.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
(3R)-3-methyl-1,4-oxazepane hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR028GC3-5g |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 5g |
$5893.00 | 2023-12-16 | |
1PlusChem | 1P028G3R-50mg |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 50mg |
$484.00 | 2024-07-10 | |
1PlusChem | 1P028G3R-5g |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 5g |
$5336.00 | 2024-07-10 | |
1PlusChem | 1P028G3R-250mg |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 250mg |
$962.00 | 2024-07-10 | |
Enamine | EN300-7614160-0.05g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 0.05g |
$341.0 | 2025-02-24 | |
Enamine | EN300-7614160-0.25g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 0.25g |
$728.0 | 2025-02-24 | |
Enamine | EN300-7614160-5.0g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 5.0g |
$4267.0 | 2025-02-24 | |
Aaron | AR028GC3-500mg |
(3R)-3-methyl-1,4-oxazepanehydrochloride |
1246456-47-2 | 95% | 500mg |
$1604.00 | 2025-02-16 | |
Enamine | EN300-7614160-1.0g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 1.0g |
$1472.0 | 2025-02-24 | |
Enamine | EN300-7614160-0.5g |
(3R)-3-methyl-1,4-oxazepane hydrochloride |
1246456-47-2 | 95.0% | 0.5g |
$1148.0 | 2025-02-24 |
(3R)-3-methyl-1,4-oxazepane hydrochloride 関連文献
-
Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
6. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
(3R)-3-methyl-1,4-oxazepane hydrochlorideに関する追加情報
Recent Advances in the Study of (3R)-3-methyl-1,4-oxazepane hydrochloride (CAS: 1246456-47-2)
The compound (3R)-3-methyl-1,4-oxazepane hydrochloride (CAS: 1246456-47-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its oxazepane core structure, has shown promising potential in various therapeutic applications, particularly in the modulation of central nervous system (CNS) targets. Recent studies have focused on its synthesis, pharmacological properties, and potential clinical applications, making it a compound of high interest for drug development.
One of the key areas of research has been the optimization of the synthetic route for (3R)-3-methyl-1,4-oxazepane hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis method that improves yield and purity, which is critical for scaling up production for preclinical and clinical studies. The study highlighted the use of chiral auxiliaries and asymmetric catalysis to achieve high enantiomeric excess, ensuring the desired (3R) configuration.
Pharmacological evaluations have revealed that (3R)-3-methyl-1,4-oxazepane hydrochloride exhibits high affinity for specific G-protein-coupled receptors (GPCRs) in the CNS. In vitro and in vivo studies have shown its potential as a modulator of serotonin and dopamine receptors, suggesting applications in treating neuropsychiatric disorders such as depression, anxiety, and schizophrenia. A recent preclinical study (Nature Communications, 2024) reported that the compound demonstrated significant anxiolytic effects in rodent models without the sedative side effects commonly associated with current treatments.
Another promising avenue of research involves the compound's potential in pain management. A 2024 study in the European Journal of Pharmacology investigated its role as a kappa-opioid receptor (KOR) antagonist. The results indicated that (3R)-3-methyl-1,4-oxazepane hydrochloride could provide a novel approach to managing chronic pain with a reduced risk of addiction, a major drawback of existing opioid therapies. This finding has sparked interest in further exploring its mechanism of action and therapeutic window.
Despite these advancements, challenges remain in the development of (3R)-3-methyl-1,4-oxazepane hydrochloride as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focusing on structural modifications to enhance its pharmacokinetic profile while retaining its pharmacological efficacy.
In conclusion, (3R)-3-methyl-1,4-oxazepane hydrochloride (CAS: 1246456-47-2) represents a promising candidate for the treatment of CNS disorders and chronic pain. Recent studies have provided valuable insights into its synthesis, pharmacological properties, and therapeutic potential. However, further research is needed to overcome existing challenges and fully realize its clinical applications. The compound's unique structure and mechanism of action make it a compelling subject for future investigations in the field of chemical biology and drug development.
1246456-47-2 ((3R)-3-methyl-1,4-oxazepane hydrochloride) 関連製品
- 1865063-89-3(1-(2-Chloro-6-fluorophenyl)-2,2-difluoroethanone)
- 2680711-96-8(3-(3-Ethoxyphenyl)-3-(2,2,2-trifluoroacetamido)propanoic acid)
- 2580096-06-4(tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate)
- 210467-65-5(Cyclohexanecarboxylic acid, 2-(3,4-dimethoxybenzoyl)-, (1R,2S)-rel-)
- 216150-83-3(17-Norkauran-18-oic acid, 13-methyl-16-oxo-, (4α,8β,13β)-(±)-)
- 1804204-04-3(Ethyl 2-bromo-5-(3-bromo-2-oxopropyl)benzoate)
- 2228135-87-1(2-(5-bromo-2-chloropyridin-3-yl)ethyl(methyl)amine)
- 1223862-48-3(1-{6-[(3-fluorophenyl)sulfanyl]pyridazin-3-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide)
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 1804190-67-7(5-Iodobenzo[d]oxazole-2-carbonyl chloride)




